4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation .Scientific Research Applications
Catalytic Fluorination
Research on benzylic C-H fluorination highlights its utility in synthesizing fluoromethylarenes, which are significant as oxygen mimics in molecules like nucleotides and phosphate esters. A study demonstrated that silver particles supported on metal oxide effectively catalyze the benzylic C-H fluorination of 4-methylbiphenyl, yielding 4-(fluoromethyl)-1,1′-biphenyl with 75% efficiency. This process, involving single electron transfer (SET), underscores the relevance of 4'-(Benzyloxy)-4-fluoro-3-methylbiphenyl in medicinal chemistry and materials science due to the importance of fluorinated compounds in these fields (Kita et al., 2019).
Synthesis of Fluorinated Biphenyls
Another application is in the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen, highlighting the role of fluorinated biphenyl compounds in pharmaceutical production. Despite challenges in synthesis due to costly reagents and complex processes, advancements in diazotization techniques have paved the way for more efficient production, indicating the potential of compounds like this compound in drug synthesis and development (Qiu et al., 2009).
Fluorescent Probes for Sensing Applications
Fluorinated biphenyl derivatives also find applications in creating fluorescent probes for sensing pH and metal cations. The synthesis and properties of specific fluorophenyl compounds demonstrate their sensitivity and selectivity in detecting changes in pH and the presence of metal ions, which is crucial for biomedical imaging and environmental monitoring (Tanaka et al., 2001).
Active Pharmaceutical Intermediates
4-Benzyloxy propiophenone, used in drug production like Ifenprodil, showcases the application of fluorinated biphenyls as active pharmaceutical intermediates (APIs). The innovative synthesis method emphasizes green chemistry principles, minimizing waste and enhancing reaction efficiency, which is vital for sustainable pharmaceutical manufacturing (Yadav & Sowbna, 2012).
Antitumor Activity
Research into fluorinated 2-(4-aminophenyl)benzothiazoles, involving this compound derivatives, has shown promising antitumor properties. These compounds exhibit potent cytotoxicity against specific cancer cell lines, demonstrating the potential for developing new anticancer therapies. The study of these compounds' synthesis, biological properties, and mechanism of action is crucial for advancing cancer treatment (Hutchinson et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-fluoro-2-methyl-4-(4-phenylmethoxyphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO/c1-15-13-18(9-12-20(15)21)17-7-10-19(11-8-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLGMKJGHUXNHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718387 |
Source
|
Record name | 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-66-1 |
Source
|
Record name | 1,1′-Biphenyl, 4-fluoro-3-methyl-4′-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Benzyloxy)-4-fluoro-3-methyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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